2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide
Description
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3S/c1-16(2)11-12-24-22(26)14-25-13-21(18-8-4-6-10-20(18)25)29(27,28)15-17-7-3-5-9-19(17)23/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHKPGRMWSVKDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Key Findings from Analog Studies
Impact of Halogen Positioning :
- Compound 3a (2-chlorophenyl) exhibited superior antioxidant activity compared to analogs with halogens at other positions, highlighting the importance of steric and electronic effects .
- In the target compound, the 2-chlorobenzyl group may similarly optimize interactions with hydrophobic enzyme pockets.
Role of Sulfonyl Groups :
- The phenylsulfonyl group in N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide increased electron-withdrawing effects, stabilizing reactive intermediates . The target compound’s 2-chlorobenzyl sulfonyl group likely amplifies this effect while adding steric bulk.
Side Chain Modifications :
- The isopentyl chain in the target compound may enhance membrane permeability compared to shorter chains (e.g., methyl or ethyl in other analogs). This aligns with studies showing branched alkyl groups improving pharmacokinetics .
Synthetic Challenges :
- Compound 33 required HPLC purification due to steric hindrance from the thiophene sulfonyl group, suggesting similar challenges for the target compound’s synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
